molecular formula C7H8HgN2O B1677672 Phenylmercuriurea CAS No. 2279-64-3

Phenylmercuriurea

Cat. No.: B1677672
CAS No.: 2279-64-3
M. Wt: 336.74 g/mol
InChI Key: UNQDVBLGFWIFGX-UHFFFAOYSA-M
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Description

Phenylmercuriurea (CAS: 2279-64-3), also known as phenylmercuric urea, is an organomercury compound with the molecular formula C₇H₈HgN₂O . It consists of a phenyl group bonded to a mercury atom, which is further coordinated to a urea moiety. Historically, it has been utilized as a pesticide, fungicide, and preservative in industrial and agricultural applications . Its biocidal properties stem from the mercury ion’s ability to inhibit enzyme activity and disrupt cellular processes, though its use has declined due to mercury’s environmental persistence and toxicity .

Properties

CAS No.

2279-64-3

Molecular Formula

C7H8HgN2O

Molecular Weight

336.74 g/mol

IUPAC Name

(carbamoylamino)-phenylmercury

InChI

InChI=1S/C6H5.CH4N2O.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;(H4,2,3,4);/q;;+1/p-1

InChI Key

UNQDVBLGFWIFGX-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[Hg]NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)[Hg+].C(=N)(N)[O-]

Appearance

Solid powder

Other CAS No.

2279-64-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenylmercuriurea;  Abavit;  Acrox;  Leytosan;  NSC 310159;  NSC310159;  NSC-310159

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Phenylmercury Compounds

Phenylmercuriurea belongs to a broader class of organomercury compounds. Below is a detailed comparison with structurally and functionally analogous derivatives:

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Primary Applications Toxicity Profile Key Reactivity Risks
This compound C₇H₈HgN₂O Pesticide, preservative in construction High systemic toxicity (mercury) Reacts with strong acids/bases
Phenylmercuric acetate C₈H₈HgO₂ Fungicide, herbicide, slimicide Acute circulatory collapse, renal damage Incompatible with oxidizing agents
Phenylmercuric nitrate C₆H₅HgNO₃ Pharmaceutical preservative Neurotoxic, nephrotoxic Decomposes under UV light
Phenylmercury chloride C₆H₅HgCl Laboratory reagent, biocidal agent Severe dermal/ocular toxicity Reacts with sulfur compounds
Phenylmercuric borate C₆H₅HgBO₃ Antiseptic, wood preservative Chronic mercury poisoning Sensitive to moisture

Structural Differences and Implications

  • This compound contains a urea group , which enhances its solubility in polar solvents compared to phenylmercuric acetate or nitrate .
  • Phenylmercuric acetate features an acetate group , making it more lipophilic and prone to bioaccumulation .
  • Phenylmercuric nitrate includes a nitrate ion , contributing to its oxidative instability and pharmaceutical utility as a preservative .

Functional Differences

  • Biocidal Efficacy : Phenylmercuric acetate and nitrate exhibit broader-spectrum antimicrobial activity due to their higher mercury release rates, whereas this compound’s urea moiety may reduce bioavailability .
  • Environmental Persistence: All phenylmercury compounds degrade into inorganic mercury, but phenylmercuric borate and nitrate show slower degradation in alkaline conditions .

Toxicity and Regulatory Status

  • Acute Toxicity: this compound shares the neurotoxic and nephrotoxic effects common to organomercury compounds. However, phenylmercuric acetate is noted for causing rapid circulatory collapse, a trait less documented in this compound .
  • Regulatory Restrictions : this compound is listed on the Red List of hazardous materials in construction due to mercury content . Similarly, phenylmercuric acetate and nitrate are banned in agricultural use in the EU and U.S. under mercury regulations .

Research Findings and Data Gaps

  • Phenylmercuric acetate has been extensively studied for its acute toxicity in mammals, showing LD₅₀ values of 26–40 mg/kg in rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylmercuriurea
Reactant of Route 2
Phenylmercuriurea

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